Retigabine

Catalog No.
S548839
CAS No.
150812-12-7
M.F
C16H18FN3O2
M. Wt
303.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retigabine

CAS Number

150812-12-7

Product Name

Retigabine

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate

Molecular Formula

C16H18FN3O2

Molecular Weight

303.33 g/mol

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)

InChI Key

PCOBBVZJEWWZFR-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N

Solubility

At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents

Synonyms

D 20443, D 23129, D-20443, D-23129, ethyl N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamate hydrochloride, ezogabine, N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester, Potiga, retigabine

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N

Mechanism of Action

Retigabine belongs to a class of drugs called KCNQ (Kv7) potassium channel openers. These channels play a crucial role in regulating the electrical activity of neurons. Retigabine binds to specific Kv7 channels, increasing their activity and allowing more potassium ions to flow out of the neuron. This hyperpolarizes the neuron, making it less excitable and reducing the likelihood of firing action potentials, which are the electrical signals that transmit information between neurons.

Here are some sources for the mechanism of action:

  • Retigabine: Chemical Synthesis to Clinical Application:
  • The anticonvulsant retigabine suppresses neuronal KV2-mediated currents:

Research Applications

Beyond its established use in epilepsy treatment, retigabine is being explored for its potential in various research areas, including:

  • Other neurological disorders: Researchers are investigating the use of retigabine in treating other conditions characterized by neuronal hyperexcitability, such as neuropathic pain, bipolar disorder, and stroke.
  • Neuroprotection: Studies suggest that retigabine may have neuroprotective properties, potentially helping to prevent nerve cell damage in various neurological conditions.

Here are some sources for the research applications:

  • Retigabine: Chemical Synthesis to Clinical Application:
  • Clinical utility of adjunctive retigabine in partial onset seizures in adults:

Retigabine, also known as N-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamic acid ethyl ester, is an antiepileptic drug that acts primarily as a potassium channel opener. It selectively activates the KCNQ (Kv7) family of voltage-gated potassium channels, particularly KCNQ2 and KCNQ3, which are crucial for stabilizing neuronal excitability and controlling membrane potential. This unique mechanism distinguishes retigabine from other antiepileptic drugs, making it a subject of interest for treating various neurological conditions beyond epilepsy, such as neuropathic pain and tinnitus .

Retigabine's mechanism of action differs from most antiepileptic drugs. It primarily functions as a potassium channel opener []. Potassium channels are essential for regulating the electrical activity of neurons. Retigabine specifically targets a subfamily of voltage-gated potassium channels known as Kv7 channels []. By increasing the activity of these channels, retigabine helps stabilize neuronal firing and reduces hyperexcitability, which is a key factor in seizures [].

Retigabine was generally well-tolerated in clinical trials, with reported side effects like dizziness, somnolence (sleepiness), and tremor being the most common []. However, concerns regarding potential neuropsychiatric side effects, including psychosis and suicidal ideation, led to the drug's withdrawal from the market [].

Safety considerations:

  • Potential for neuropsychiatric side effects
  • Not recommended for use during pregnancy or breastfeeding due to lack of safety data

Data on specific hazards:

  • No data readily available on flammability or reactivity.

Retigabine exhibits a broad spectrum of biological activity primarily through its action on KCNQ potassium channels. By enhancing the M-current, a subthreshold potassium current, retigabine helps stabilize neuronal membranes and reduces excitability. This action has been shown to effectively mitigate various seizure types in animal models and has potential applications in treating conditions characterized by neuronal hyperexcitability, such as neuropathic pain and anxiety disorders .

In clinical studies, retigabine has demonstrated efficacy in reducing seizure frequency and severity in patients with epilepsy. It is also noted for its favorable tolerability profile compared to traditional antiepileptic medications .

The synthesis of retigabine typically follows this pathway:

  • Step 1: Synthesis of the aryldiamine precursor from appropriate starting materials.
  • Step 2: Reaction with ethyl chloroformate under controlled conditions to form the carbamate.
  • Step 3: Treatment with hydrochloric acid to yield retigabine dihydrochloride.

This method allows for the efficient production of retigabine while minimizing exposure to oxidative conditions that could lead to degradation .

Retigabine was primarily developed for use as an antiepileptic drug and has been utilized in clinical settings for managing partial-onset seizures in adults. Its unique mechanism of action also suggests potential applications in:

  • Neuropathic Pain: Retigabine has shown promise in alleviating pain-like behaviors in animal models.
  • Tinnitus: Due to its effects on neuronal excitability, it may be beneficial in treating tinnitus.
  • Migraine: Its mechanism may also extend to migraine treatment.
  • Anxiety Disorders: Preliminary studies indicate potential anxiolytic effects .

Despite these applications, retigabine was withdrawn from clinical use in 2017 due to concerns about safety and tolerability .

Retigabine appears to have minimal drug interactions with commonly used anticonvulsants, although it may influence the metabolism of lamotrigine by increasing its clearance. Conversely, medications like phenytoin and carbamazepine can increase the clearance of retigabine itself. Additionally, concomitant use with digoxin may elevate serum levels of digoxin due to retigabine's effect on P-glycoprotein .

In vitro studies have suggested that retigabine's primary metabolite acts as a P-glycoprotein inhibitor, potentially affecting the absorption and elimination of other drugs .

Retigabine shares similarities with several compounds that act on potassium channels or have similar pharmacological profiles. Notable compounds include:

CompoundMechanism of ActionUnique Features
FlupirtinePotassium channel openerPrimarily used for analgesic properties
LacosamideEnhances slow inactivation of sodium channelsApproved for partial-onset seizures
EzogabinePotassium channel openerAnother name for retigabine; similar structure
DronedaronePotassium channel blockerUsed primarily for atrial fibrillation

Retigabine's distinct mechanism as a KCNQ channel opener sets it apart from these compounds, particularly as it focuses on stabilizing neuronal excitability rather than solely modifying sodium channel activity or serving purely analgesic roles .

Color/Form

White to slightly colored crystalline powder

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

303.13830499 g/mol

Monoisotopic Mass

303.13830499 g/mol

Heavy Atom Count

22

Taste

Tasteless

LogP

log Kow = 3.57 (est)

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), Hydrogen fluoride.

Melting Point

138-145 °C

UNII

12G01I6BBU

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (98.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Adjuvant treatment of partial-onset seizures.
FDA Label
Trobalt is indicated as adjunctive treatment of drug-resistant partial-onset seizures with or without secondary generalisation in patients aged 18 years or older with epilepsy, where other appropriate drug combinations have proved inadequate or have not been tolerated.
Treatment of epilepsy with partial-onset seizures, Treatment of Lennox-Gastaut syndrome

Livertox Summary

Ezogabine, which is known as retigabine in Europe, is a unique anticonvulsant used largely as an adjunctive agent in the treatment of partial seizures. Therapy with ezogabine has not been associated with serum aminotransferase elevations, and clinically apparent liver injury from ezogabine has yet to be reported and must be rare, if it occurs at all.

Drug Classes

Anticonvulsants

Therapeutic Uses

Anticonvulsants; Membrane Transport Modulators
Potiga is indicated as adjunctive treatment of partial-onset seizures in patients aged 18 years and older who have responded inadequately to several alternative treatments and for whom the benefits outweigh the risk of retinal abnormalities and potential decline in visual acuity. /Included in US product label/

Pharmacology

As compared to other antiepileptic agents, ezogabine is unique in that it selectively activates potassium ion channels Kv 7.2-Kv7.5 and not cardiac Kv 7.1, thereby avoiding cardiac side effects. The antiepileptics, as a drug class, are routinely used in the treatment of a number of disease states in addition to epilepsy. Ezogabine is highly efficacious in a broad-spectrum of in vivo epilepsy and seizure models. A comparison of antiepileptic form activity of ezogabine with that of conventional anticonvulsants in in vitro models suggests that retigabine is especially likely to be useful in the treatment of pharmacoresistant epilepsy. Retigabine clearly attenuates pain-like behaviors in various animal models of neuropathic pain; it may also prove to be useful in treatment of clinical anxiety disorders. Clinical data obtained thus far indicate that retigabine is well tolerated in humans when titrated up to its therapeutic dose range. No tolerance, drug dependence, or withdrawal liability has been reported. Thus, retigabine may prove to be useful in the treatment of a diverse range of disease states in which neuronal hyperexcitability is a common underlying factor.

MeSH Pharmacological Classification

Membrane Transport Modulators

ATC Code

N03AX21
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX21 - Retigabine

Mechanism of Action

Ezogabine has a novel mechanism of action that involves opening of neuronal Kv7.2-7.5 (formerly KCNQ2-5) voltage activated potassium channels. These channels (primarily Kv7.2/7.3) enable generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability. In addition to acting on potassium ion channels, retigabine also affects GABA neurotransmission in the GABA-A receptor, which is a key inhibitory receptor in the central nervous system and is implicated in epilepsy. Malfunctioning of the GABA-A receptor leads to hyperexcitability in the brain, which causes seizures, making this receptor an important target for antiepileptic therapeutics. Apart from increasing the concentration of GABA in the brain (by either enhancing GABA synthesis or blocking GABA metabolism), retigabine allosterically potentiates GABA-induced current in rat cortical neurons in a concentration-dependent manner. Numerous studies have demonstrated that retigabine is effective in a broad spectrum of in vivo epilepsy and seizure models.
The pharmacologic profile of retigabine (RTG (international nonproprietary name); ezogabine, EZG (U.S. adopted name)), is different from all currently approved antiepileptic drugs (AEDs). Its primary mechanism of action (MoA) as a positive allosteric modulator of KCNQ2-5 (K(v) 7.2-7.5) ion channels defines RTG/EZG as the first neuronal potassium (K(+)) channel opener for the treatment of epilepsy. KCNQ2-5 channels are predominantly expressed in neurons and are important determinants of cellular excitability, as indicated by the occurrence of human genetic mutations in KCNQ channels that underlie inheritable disorders including, in the case of KCNQ2/3, the syndrome of benign familial neonatal convulsions. In vitro pharmacologic studies demonstrate that the most potent action of RTG/EZG is at KCNQ2-5 channels, particularly heteromeric KCNQ2/3. Furthermore, mutagenesis and modeling studies have pinpointed the RTG/EZG binding site to a hydrophobic pocket near the channel gate, indicating how RTG/EZG can stabilize the open form of KCNQ2-5 channels; the absence of this site in KCNQ1 also provides a clear explanation for the inbuilt selectivity RTG/EZG has for potassium channels other than the KCNQ cardiac channel. KCNQ channels are active at the normal cell resting membrane potential (RMP) and contribute a continual hyperpolarizing influence that stabilizes cellular excitability. The MoA of RTG/EZG increases the number of KCNQ channels that are open at rest and also primes the cell to retort with a larger, more rapid, and more prolonged response to membrane depolarization or increased neuronal excitability. In this way, RTG/EZG amplifies this natural inhibitory force in the brain, acting like a brake to prevent the high levels of neuronal action potential burst firing (epileptiform activity) that may accompany sustained depolarizations associated with the initiation and propagation of seizures. This action to restore physiologic levels of neuronal activity is thought to underlie the efficacy of RTG/EZG as an anticonvulsant in a broad spectrum of preclinical seizure models and in placebo-controlled trials in patients with partial epilepsy. ...
The mechanism by which ezogabine exerts its therapeutic effects has not been fully elucidated. In vitro studies indicate that ezogabine enhances transmembrane potassium currents mediated by the KCNQ (Kv7.2 to 7.5) family of ion channels. By activating KCNQ channels, ezogabine is thought to stabilize the resting membrane potential and reduce brain excitability. In vitro studies suggest that ezogabine may also exert therapeutic effects through augmentation of GABA-mediated currents.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Potassium channels
KCNQ [HSA:3784 3785 3786 9132 56479] [KO:K04926 K04927 K04928 K04929 K04930]

Vapor Pressure

1.3X10-7 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

150812-12-7

Absorption Distribution and Excretion

Rapidly absorbed and distributed, with an absolute oral bioavailability of 60%. Pharmacokinetics of ezogabine suggest first-order kinetics. Tmax, single oral dose = 30-120 minutes; Time to steady state = 3 days
Urine (85%, 36% of total dose as unchanged drug, 18% of total dose as NAMR) and feces (14%, 3% of total dose as unchanged drug)
8.7 L/kg
0.58 - 0.76 L/h·kg. Clearance may differ between ethnic groups with Black Americans having 20% lower clearance than Caucasian Americans.
In all tested species, retigabine was rapidly absorbed from the gastro-intestinal tract following single PO administration (< 2 hr). Dietary dosing in rodents expectedly resulted in substantially lower Cmax values obtained several hours after treatment.
In rat and dogs studies evaluating the excretion of retigabine and the N-acetyl metabolite of ezogabine (NAMR) showed that retigabine and metabolites were excreted in both faeces and urine, with an approximate 2:1 faeces:urine split of the eliminated dose. Studies with bile duct cannulated rats showed that a major part of the retigabine-related radioactivity in faeces originated from the bile. NAMR was excreted to a greater extent in the urine, i.e., approximately one-half to two-third of the dose. Elimination patterns were similar following both PO and IV dosing, and the elimination of drug via the faeces following IV dosing was in accordance with significant biliary excretion.
Data from in vitro studies indicate that ezogabine and the N-acetyl metabolite of ezogabine (NAMR) are approximately 80% and 45% bound to plasma protein, respectively. Clinically significant interactions with other drugs through displacement from proteins are not anticipated. The steady-state volume of distribution of ezogabine is 2 to 3 L/kg following intravenous dosing, suggesting that ezogabine is well distributed in the body.
After both single and multiple oral doses, ezogabine is rapidly absorbed with median time to maximum plasma concentration (Tmax) values generally between 0.5 and 2 hours. Absolute oral bioavailability of ezogabine relative to an intravenous dose of ezogabine is approximately 60%. High-fat food does not affect the extent to which ezogabine is absorbed based on plasma AUC values, but it increases peak concentration (Cmax) by approximately 38% and delays Tmax by 0.75 hour.
For more Absorption, Distribution and Excretion (Complete) data for Ezogabine (9 total), please visit the HSDB record page.

Metabolism Metabolites

Ezogabine is metabolized exclusively via phase II hepatic N-glucurodination and acetylation. N-glucurodination is the major metabolic pathway of the two and form two major N-glucuronide metabolites. The enzymes involved are UGT1A1, 1A9, 1A4, and 1A3. However, the product of the N-acetyl pathway is a weak, active metabolite referred to as NAMR. The enzyme that is involved in the N-acetyl pathway is called N-acetyltransferase 2. The pharmacokinetics of NAMR and ezogabine are similar. The cytochrome P450 enzyme system is not involved with the metabolism of ezogabine.
The primary routes of retigabine metabolism were dominated by phase II processes involving hydrolysis/N-acetylation to form the N-acetyl metabolite of ezogabine (NAMR) and N-glucuronidation of retigabine and NAMR. There was no evidence of direct oxidative metabolism of retigabine in any species. There was no evidence of NAMR formation in the dog and little NAMR formation in the Cynomolgus monkey. All evaluated species formed N-glucuronides of retigabine. N-glucoside metabolites of RTG were also observed in dog and humans.
Ezogabine is extensively metabolized primarily via glucuronidation and acetylation in humans. A substantial fraction of the ezogabine dose is converted to inactive N-glucuronides, the predominant circulating metabolites in humans. Ezogabine is also metabolized to the N-acetyl metabolite of ezogabine (NAMR) that is also subsequently glucuronidated. NAMR has antiepileptic activity, but it is less potent than ezogabine in animal seizure models. Additional minor metabolites of ezogabine are an N-glucoside of ezogabine and a cyclized metabolite believed to be formed from NAMR. In vitro studies using human biomaterials showed that the N-acetylation of ezogabine was primarily carried out by NAT2, while glucuronidation was primarily carried out by UGT1A4, with contributions by UGT1A1, UGT1A3, and UGT1A9. In vitro studies showed no evidence of oxidative metabolism of ezogabine or NAMR by cytochrome P450 enzymes. Coadministration of ezogabine with medications that are inhibitors or inducers of cytochrome P450 enzymes is therefore unlikely to affect the pharmacokinetics of ezogabine or NAMR.
Retigabine has known human metabolites that include retigabine N2-glucuronide.

Wikipedia

Retigabine

FDA Medication Guides

Potiga
Ezogabine
TABLET;ORAL
GLAXOSMITHKLINE
05/20/2016

Drug Warnings

/BOXED WARNING/ WARNING: RETINAL ABNORMALITIES AND POTENTIAL VISION LOSS. Potiga can cause retinal abnormalities with funduscopic features similar to those seen in retinal pigment dystrophies, which are known to result in damage to the photoreceptors and vision loss. Some patients with retinal abnormalities have been found to have abnormal visual acuity. It is not possible to determine whether Potiga caused this decreased visual acuity, as baseline assessments are not available for these patients. Approximately one third of the patients who had eye examinations performed after approximately 4 years of treatment were found to have retinal pigmentary abnormalities. An earlier onset cannot be ruled out, and it is possible that retinal abnormalities were present earlier in the course of exposure to Potiga. The rate of progression of retinal abnormalities and their reversibility are unknown. Potiga should only be used in patients who have responded inadequately to several alternative treatments and for whom the benefits outweigh the potential risk of vision loss. Patients who fail to show substantial clinical benefit after adequate titration should be discontinued from Potiga. All patients taking Potiga should have baseline and periodic (every 6 months) systematic visual monitoring by an ophthalmic professional. Testing should include visual acuity and dilated fundus photography. Additional testing may include fluorescein angiograms (FA), ocular coherence tomography (OCT), perimetry, and electroretinograms (ERG). If retinal pigmentary abnormalities or vision changes are detected, Potiga should be discontinued unless no other suitable treatment options are available and the benefits of treatment outweigh the potential risk of vision loss.
Skin discoloration and eye abnormalities characterized by pigment changes in the retina have been reported in patients receiving ezogabine. In the cases reported to date, the skin discoloration appeared as blue pigmentation, predominantly on or around the lips or in the nail beds of the fingers or toes; however, more widespread involvement of the face and legs has also been reported. In addition, scleral and conjunctival discoloration (on the white of the eye and inside the eyelids) has been observed. The blue skin discoloration generally occurred following 4 years of treatment with ezogabine, but has been observed sooner in some patients. In some cases, retinal abnormalities were observed in the absence of skin discoloration. It is not yet known if the retinal and skin changes are reversible. All patients receiving ezogabine should have a baseline or initial eye examination followed by periodic eye examinations that should include visual acuity testing and dilated fundus photography, and may include fluorescein angiograms (FA), ocular coherence tomography (OCT), perimetry, and electroretinograms (ERG). If ophthalmologic changes are observed, ezogabine should be discontinued unless no other treatment options are available. If a patient develops skin discoloration, serious consideration should be given to changing to an alternative anticonvulsant agent.
Suicidal behavior and ideation have been reported in patients receiving anticonvulsants, including ezogabine. The US Food and Drug Administration (FDA) has alerted healthcare professionals about an increased risk of suicidality (suicidal behavior or ideation) observed in an analysis of studies using various anticonvulsants compared with placebo. The analysis of suicidality reports from placebo-controlled studies involving 11 anticonvulsants (i.e., carbamazepine, felbamate, gabapentin, lamotrigine, levetiracetam, oxcarbazepine, pregabalin, tiagabine, topiramate, valproate, zonisamide) in patients with epilepsy, psychiatric disorders (e.g., bipolar disorder, depression, anxiety), and other conditions (e.g., migraine, neuropathic pain) found that patients receiving anticonvulsants had approximately twice the risk of suicidal behavior or ideation (0.43%) compared with patients receiving placebo (0.24%). This increased suicidality risk was observed as early as one week after beginning therapy and continued through 24 weeks. Although patients treated with an anticonvulsant for epilepsy, psychiatric disorders, and other conditions were all found to have an increased suicidality risk compared with those receiving placebo, the relative suicidality risk was higher for patients with epilepsy compared with those receiving anticonvulsants for other conditions. Based on the current analysis of the available data, the FDA recommends that clinicians inform patients, their families, and caregivers of the potential for an increased risk of suicidality with anticonvulsant therapy and that all patients currently receiving or beginning therapy with any anticonvulsant be closely monitored for notable changes that may indicate the emergence or worsening of suicidal thoughts or behavior or depression. Symptoms such as anxiety, agitation, hostility, insomnia, and mania may be precursors to emerging suicidality. Clinicians who prescribe ezogabine or any other anticonvulsant should balance the risk of suicidality with the clinical need for the drug and the risk associated with untreated illness. Epilepsy and many other illnesses for which anticonvulsants are prescribed are themselves associated with morbidity and mortality and an increased risk of suicidal thoughts and behavior. If suicidal thoughts or behaviors emerge during anticonvulsant therapy, the clinician should consider whether these symptoms may be related to the illness being treated.
As with all anticonvulsant agents, ezogabine therapy should be withdrawn gradually whenever possible to minimize the risk of increased seizure frequency. When discontinuing therapy, dosage should be reduced over a period of at least 3 weeks unless safety concerns require more rapid withdrawal.
For more Drug Warnings (Complete) data for Ezogabine (19 total), please visit the HSDB record page.

Biological Half Life

Terminal half-life = 7.5 hours
A high variability was generally observed in the elimination half-life values of retigabine. The half-life was in the range of 1.4-9 hr in rats, 4-22 hr in rabbits, 0.9-20 hr in dogs, compared to 6-10 hr in humans. Thus, rats were generally having lower values for half-life than rabbits, dogs and humans.
In pregnant rats, the tissue distribution pattern was similar in dams and fetuses but the tissue exposure in fetal tissue was lower and more uniform with no high concentration organs as seen in the dams. The tissue elimination half lives in dams were between 4-18 hours and in fetuses between 6-12 hours.

Use Classification

Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: H.-R. Dieter et al., German patent 4200259; eidem, United States of America patent 5384330 (1993, 1995 both to Asta Medica).

Clinical Laboratory Methods

HPLC/MS/MS determination in plasma.
LC/MS/MS determination of the active, N-acetyl metabolite in plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store at 25 °C (77 dg F); excursions permitted between 15 deg -30 °C (59 deg -86 °F).

Interactions

In healthy individuals, concomitant administration of ezogabine (daily dosage of 600 mg) and lamotrigine (daily dosage of 200 mg) resulted in an 18% decrease in lamotrigine AUC and a 22% increase in clearance of lamotrigine. Mean half-life and AUC of ezogabine were increased by 7.5 and 15%, respectively. The observed pharmacokinetic interaction was considered to be modest, and thought to be a result of competition for renal elimination rather than competition for glucuronidation. In addition, a population pharmacokinetic analysis of data from phase 3 clinical studies showed no evidence of any substantial interaction between ezogabine and lamotrigine. Studies in human liver microsomes suggest that lamotrigine, even at high concentrations, does not affect the glucuronidation of ezogabine. No dosage adjustment is necessary in patients receiving concomitant ezogabine and lamotrigine therapy.
Data from a phase 2 study indicate that ezogabine concentrations may be reduced with concomitant administration of carbamazepine or phenytoin. In this study, ezogabine clearance was increased by 28-33% when administered with carbamazepine or phenytoin; peak plasma concentrations and AUC of ezogabine were decreased by 18-23 and 31-34%, respectively. Carbamazepine and phenytoin pharmacokinetics were unaffected. If carbamazepine or phenytoin therapy is initiated in a patient receiving ezogabine, an ezogabine dosage increase should be considered; conversely, a reduction in ezogabine dosage should be considered when carbamazepine or phenytoin is discontinued.
Concomitant use of drugs that affect urinary voiding, such as anticholinergic agents, can increase the risk of urinary retention associated with ezogabine. Patients receiving such concomitant therapy should be closely monitored. In addition, a comprehensive evaluation of urologic symptoms prior to and during ezogabine therapy may be appropriate.
In healthy individuals, concomitant use of alcohol (1 g/kg of ethanol over 20 minutes) and ezogabine (single 200-mg dose) increased peak plasma concentrations and area under the plasma concentration-time curve (AUC) of ezogabine by approximately 23 and 37%, respectively, and was associated with an increased incidence of blurred vision. The pharmacokinetics of ethanol were not affected. Patients receiving ezogabine should be advised that alcohol consumption may potentiate some of the dose-related adverse effects associated with the drug (e.g., somnolence, fatigue).
For more Interactions (Complete) data for Ezogabine (9 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Porter RJ, Nohria V, Rundfeldt C: Retigabine. Neurotherapeutics. 2007 Jan;4(1):149-54. [PMID:17199031]
Hermann R, Ferron GM, Erb K, Knebel N, Ruus P, Paul J, Richards L, Cnota HP, Troy S: Effects of age and sex on the disposition of retigabine. Clin Pharmacol Ther. 2003 Jan;73(1):61-70. [PMID:12545144]
Hermann R, Knebel NG, Niebch G, Richards L, Borlak J, Locher M: Pharmacokinetic interaction between retigabine and lamotrigine in healthy subjects. Eur J Clin Pharmacol. 2003 Apr;58(12):795-802. Epub 2003 Feb 28. [PMID:12698305]
Dost R, Rostock A, Rundfeldt C: The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation. Naunyn Schmiedebergs Arch Pharmacol. 2004 Apr;369(4):382-90. Epub 2004 Mar 9. [PMID:15007538]
Mikkelsen JD: The KCNQ channel activator retigabine blocks haloperidol-induced c-Fos expression in the striatum of the rat. Neurosci Lett. 2004 May 27;362(3):240-3. [PMID:15158023]
Punke MA, Friederich P: Retigabine stimulates human KCNQ2/Q3 channels in the presence of bupivacaine. Anesthesiology. 2004 Aug;101(2):430-8. [PMID:15277926]
Wuttke TV, Seebohm G, Bail S, Maljevic S, Lerche H: The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Mol Pharmacol. 2005 Apr;67(4):1009-17. Epub 2005 Jan 20. [PMID:15662042]
Fatope MO: Retigabine (ASTA Medica). IDrugs. 2001 Jan;4(1):93-8. [PMID:16034707]
Orhan G, Wuttke TV, Nies AT, Schwab M, Lerche H: Retigabine/Ezogabine, a KCNQ/K(V)7 channel opener: pharmacological and clinical data. Expert Opin Pharmacother. 2012 Aug;13(12):1807-16. doi: 10.1517/14656566.2012.706278. Epub 2012 Jul 12. [PMID:22783830]
Amabile CM, Vasudevan A: Ezogabine: a novel antiepileptic for adjunctive treatment of partial-onset seizures. Pharmacotherapy. 2013 Feb;33(2):187-94. doi: 10.1002/phar.1185. [PMID:23386597]
Xiong et al. Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants Nature Chemical Biology, doi: 10.1038/nchembio874, published online 15 April 2007 http://www.nature.com/naturechemicalbiology

Explore Compound Types